Cas no 149231-65-2 (Ac-Tyr-Val-Ala-Asp-AMC)

Ac-Tyr-Val-Ala-Asp-AMC structure
Ac-Tyr-Val-Ala-Asp-AMC structure
商品名:Ac-Tyr-Val-Ala-Asp-AMC
CAS番号:149231-65-2
MF:C33H39N5O10
メガワット:665.69026
MDL:MFCD00171369
CID:138920
PubChem ID:11125214

Ac-Tyr-Val-Ala-Asp-AMC 化学的及び物理的性質

名前と識別子

    • L-a-Asparagine,N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-(9CI)
    • 3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
    • AC-TYR-VAL-ALA-ASP-AMC
    • Ac-Tyr-Val-Ala-Asp-MCA
    • Ac-YVAD-AMC
    • L-a-Asparagine,N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-(9C...
    • Acetyl-YVAD-AMC
    • acetyl-YVAD-aminomethyl coumarine
    • Ac-Tyr-Val-Ala-Asp-7-Amino-4-Methylcoumarin
    • AMC120
    • N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-methylcoumarin
    • AC-YVAD-MCA
    • ICE SUBSTRATE III
    • Caspase-1 fluoro
    • CASPASE I SUBSTRATE III
    • N-ACETYL-TYR-VAL-ALA-ASP-AMC
    • CASPASE-1 FLUOROGENIC SUBSTRATE
    • MFCD00171369
    • (4S,7S,10S,13S)-4-(4-hydroxybenzyl)-7-isopropyl-10-methyl-13-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
    • 149231-65-2
    • acetyl-Tyr-Val-Ala-Asp-4-methylcoumaryl-7-amide
    • SCHEMBL7058499
    • (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
    • Caspase-1 Substrate III, Fluorogenic
    • Ac-Tyr-Val-Ala-Asp-AMC
    • MDL: MFCD00171369
    • インチ: InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42)/t18-,24-,25-,29-/m0/s1
    • InChIKey: YGLOALWHJIANIH-PQTMRPCPSA-N
    • ほほえんだ: CC([C@H](NC([C@@H](NC(C)=O)CC1=CC=C(O)C=C1)=O)C(N[C@H](C(N[C@H](C(NC2=CC3=C(C(C)=CC(O3)=O)C=C2)=O)CC(O)=O)=O)C)=O)C

計算された属性

  • せいみつぶんしりょう: 665.269692g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.3
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 10
  • 回転可能化学結合数: 14
  • どういたいしつりょう: 665.269692g/mol
  • 単一同位体質量: 665.269692g/mol
  • 水素結合トポロジー分子極性表面積: 229Ų
  • 重原子数: 48
  • 複雑さ: 1260
  • 同位体原子数: 0
  • 原子立体中心数の決定: 4
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 640
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.344
  • ふってん: 1127.3 °C at 760 mmHg
  • フラッシュポイント: 635.6 °C
  • ようかいど: DMSO: 10 mM The solution is stable in the dark at −20 °C for more than 1 month if no water is present.
  • PSA: 233.24000
  • LogP: 2.73450
  • ようかいせい: ジメチルスルホキシドに可溶性

Ac-Tyr-Val-Ala-Asp-AMC セキュリティ情報

  • WGKドイツ:3
  • ちょぞうじょうけん:−20°C

Ac-Tyr-Val-Ala-Asp-AMC 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB348893-5 mg
Caspase-1 Substrate III, Fluorogenic; .
149231-65-2
5mg
€257.50 2023-06-20
A2B Chem LLC
AX41369-5mg
Ac-Tyr-Val-Ala-Asp-AMC
149231-65-2 >96%
5mg
$220.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
M64_860-16-25mg
Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate)
149231-65-2
25mg
¥7518.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
M64_860-16-5mg
Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate)
149231-65-2
5mg
¥2016.00 2024-08-09
abcr
AB348893-25 mg
Caspase-1 Substrate III, Fluorogenic; .
149231-65-2
25mg
€881.50 2023-06-20
TRC
A298905-5mg
Ac-Tyr-Val-Ala-Asp-AMC
149231-65-2
5mg
$ 655.00 2022-06-08
TRC
A298905-10mg
Ac-Tyr-Val-Ala-Asp-AMC
149231-65-2
10mg
$ 1055.00 2022-06-08
abcr
AB348893-5mg
Caspase-1 Substrate III, Fluorogenic; .
149231-65-2
5mg
€272.00 2025-02-21
abcr
AB348893-25mg
Caspase-1 Substrate III, Fluorogenic; .
149231-65-2
25mg
€939.70 2025-02-21
TRC
A298905-2.5mg
Ac-Tyr-Val-Ala-Asp-AMC
149231-65-2
2.5mg
$ 335.00 2022-06-08

Ac-Tyr-Val-Ala-Asp-AMC 関連文献

Ac-Tyr-Val-Ala-Asp-AMCに関する追加情報

Ac-Tyr-Val-Ala-Asp-AMC: A Comprehensive Overview

Ac-Tyr-Val-Ala-Asp-AMC, also known by its CAS number 149231-65-2, is a peptide-based compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a modified version of the natural peptide sequence, incorporating an acetyl group at the N-terminal and a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminal. The inclusion of these groups enhances its stability and fluorescence properties, making it an invaluable tool in various biochemical assays and research applications.

The structure of Ac-Tyr-Val-Ala-Asp-AMC consists of four amino acids: tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp). The acetyl group at the N-terminal prevents degradation by certain peptidases, while the AMC group serves as a fluorescent reporter. This design allows researchers to monitor enzymatic activity in real-time, particularly in assays involving proteases. Recent studies have highlighted its utility in studying the activity of serine proteases, such as trypsin and chymotrypsin, due to its specificity and sensitivity.

In terms of biological function, Ac-Tyr-Val-Ala-Asp-AMC has been implicated in various cellular processes, including signal transduction and protein degradation. Its role in modulating inflammatory responses has been a focal point of recent research. For instance, studies have demonstrated that this compound can inhibit certain inflammatory pathways by interacting with key regulatory proteins. This suggests potential therapeutic applications in conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders.

The synthesis of Ac-Tyr-Val-Ala-Asp-AMC involves a multi-step process that ensures high purity and stability. Advanced peptide synthesis techniques, including solid-phase synthesis and HPLC purification, are employed to achieve this. The compound's stability under physiological conditions has been validated through extensive testing, making it suitable for both in vitro and in vivo studies.

Recent advancements in computational modeling have further enhanced our understanding of Ac-Tyr-Val-Ala-Asp's interactions with target proteins. Molecular docking studies have revealed key binding motifs that contribute to its specificity. These insights have paved the way for the development of next-generation peptide inhibitors with improved potency and selectivity.

In conclusion, Ac-Tyr-Val-Ala-Asp-based compounds like CAS 149231-65-2 represent a promising class of tools for advancing our understanding of biological systems. Their versatility in research applications and potential therapeutic benefits underscore their importance in contemporary biomedical research.

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Amadis Chemical Company Limited
(CAS:149231-65-2)Ac-Tyr-Val-Ala-Asp-AMC
A1208859
清らかである:99%/99%
はかる:5mg/25mg
価格 ($):253.0/943.0